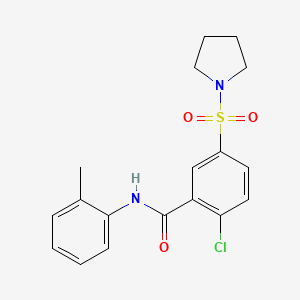
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPB belongs to the class of benzamides and is known to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is known to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting the activity of CA IX, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, as well as other carbonic anhydrase isoforms. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression. This compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of CA IX and HDAC.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses. This compound may also have side effects that have not yet been fully characterized.
Future Directions
There are several future directions for research on 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to study its potential use in treating other types of cancer, such as ovarian cancer and pancreatic cancer. Another potential direction is to study its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Finally, future research could focus on developing new compounds that are based on the structure of this compound, with the goal of improving its properties and potential uses.
Scientific Research Applications
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been studied for its potential use in treating breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in treating chronic pain, such as neuropathic pain and inflammatory pain.
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-6-2-3-7-17(13)20-18(22)15-12-14(8-9-16(15)19)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHGQFUKYYTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B3676279.png)
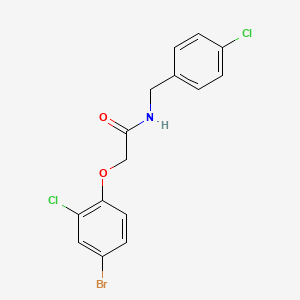
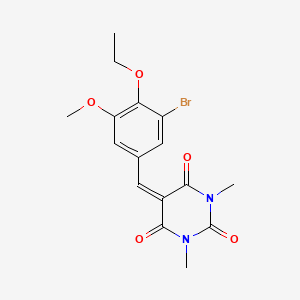

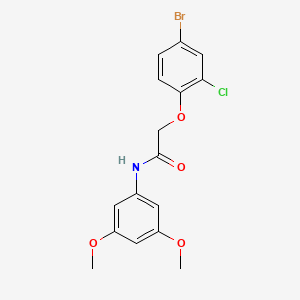

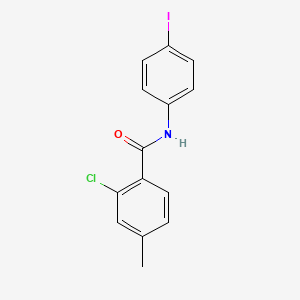
![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3676361.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3676368.png)
![methyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3676372.png)
![5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)


